molecular formula C12H15Cl2NO B14907501 1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B14907501
M. Wt: 260.16 g/mol
InChI Key: DGBYCDGLPOVSMD-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is an organic compound that features a dichlorobenzyl group attached to a methanamine moiety, which is further connected to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with an amine to form the dichlorobenzyl intermediate.

    Attachment of the Tetrahydrofuran Ring: The intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2

InChI Key

DGBYCDGLPOVSMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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